N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)cinnamamide (CAS 2035001-11-5) is a synthetic small molecule (C21H19N3O, MW 329.4 g/mol) belonging to the pyrimidine–cinnamamide hybrid class. This compound combines a 2-phenylpyrimidine head group with a cinnamamide tail via an ethylenediamine linker.

Molecular Formula C21H19N3O
Molecular Weight 329.403
CAS No. 2035001-11-5
Cat. No. B2965629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide
CAS2035001-11-5
Molecular FormulaC21H19N3O
Molecular Weight329.403
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
InChIInChI=1S/C21H19N3O/c25-20(12-11-17-7-3-1-4-8-17)22-14-13-18-15-23-21(24-16-18)19-9-5-2-6-10-19/h1-12,15-16H,13-14H2,(H,22,25)/b12-11+
InChIKeyZHEBESWBRZIYMA-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)cinnamamide (CAS 2035001-11-5): Chemical Identity, Structural Class, and Procurement Baseline


N-(2-(2-Phenylpyrimidin-5-yl)ethyl)cinnamamide (CAS 2035001-11-5) is a synthetic small molecule (C21H19N3O, MW 329.4 g/mol) belonging to the pyrimidine–cinnamamide hybrid class . This compound combines a 2-phenylpyrimidine head group with a cinnamamide tail via an ethylenediamine linker. The cinnamamide scaffold is recognized as a privileged structure in medicinal chemistry, associated with anticancer, anti-inflammatory, and antimicrobial activities [1]. The 2-phenylpyrimidine moiety is a common pharmacophore in kinase inhibitors and other bioactives [2]. The targeted combination of these two validated fragments into a single hybrid molecule creates a chemical space distinct from either fragment alone, enabling polypharmacology or enhanced target engagement that cannot be achieved by simple mixtures or single pharmacophore analogs.

Why Generic Substitution Fails for N-(2-(2-Phenylpyrimidin-5-yl)ethyl)cinnamamide: The Pitfalls of In-Class Interchangeability


Although numerous pyrimidine–cinnamamide hybrids and cinnamamide derivatives exist, simple in-class substitution is not scientifically valid for N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide. The specific 2-phenyl substitution on the pyrimidine ring, absent in simpler analogs such as N-(2-(pyrimidin-5-yl)ethyl)cinnamamide (CAS 2035017-97-9), introduces a substantial hydrophobic and π-stacking surface that directly modulates target binding . In anticancer pyrimidine–cinnamamide series, subtle changes to the aryl substitution pattern on the pyrimidine core have been shown to shift antiproliferative potency by more than tenfold across leukemia and carcinoma cell lines [1]. The ethyl spacer length in the target compound also differs from the more common piperazine or direct amide linkages found in many literature hybrids, altering conformational flexibility and target residence time [1]. Consequently, procuring a generic pyrimidine–cinnamamide or a des-phenyl analog will not recapitulate the biological profile of this specific compound, making structure-specific sourcing essential for reproducible research.

Quantitative Differentiation Evidence for N-(2-(2-Phenylpyrimidin-5-yl)ethyl)cinnamamide (CAS 2035001-11-5)


Structural Uniqueness: 2-Phenylpyrimidine Substitution Differentiates from Des-Phenyl and 4,6-Diphenyl Analogs in Anticancer Hybrid Series

N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide bears a 2-phenyl substituent on the pyrimidine ring, a substitution pattern that is structurally distinct from two major comparator classes: (a) des-phenyl analogs such as N-(2-(pyrimidin-5-yl)ethyl)cinnamamide (CAS 2035017-97-9, MW 253.30), which completely lacks any aryl decoration on the pyrimidine and thus presents a significantly reduced hydrophobic surface area and different π-stacking capacity ; and (b) 4,6-diphenylpyrimidine–cinnamoyl hybrids such as those in the 8a–r series (e.g., compounds 8o and 8l), which incorporate two phenyl rings on the pyrimidine, generating a distinct spatial and electronic topology compared to the mono-2-phenyl arrangement in the target compound [1]. In the rational-design study of 26 pyrimidine–cinnamamide hybrids, antiproliferative IC50 values against K-562 (CML) and MV4-11 (AML) cell lines varied from low micromolar (>10 μM) to sub-micromolar (0.88–2.02 μM) depending solely on the nature and position of aryl substituents on the pyrimidine ring [2]. This class-level SAR evidence demonstrates that the 2-phenylpyrimidine–ethyl–cinnamamide architecture of the target compound represents a unique chemical point in the hybridization landscape that cannot be accessed by other in-class compounds.

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship

Kinase Inhibition: PIM1 and FLT3 Activity Profile Demonstrates Multi-Target Potential Distinct from Single-Kinase Pyrimidine Inhibitors

Pyrimidine–cinnamamide hybrids containing the 2-phenylpyrimidine motif have been identified as inhibitors of the PIM1 kinase with an EC50 of 70 nM in a cell-based assay measuring BAD phosphorylation at Ser112 in H1299 cells [1]. The same compound class also shows inhibition of FLT3 kinase (IC50 = 4.35 μM) [1]. In contrast, classic 2-phenylaminopyrimidine kinase inhibitors such as Imatinib are highly selective for Bcr-Abl and do not simultaneously engage PIM1 and FLT3 at comparable potencies [2]. The broader multi-kinase profile of pyrimidine–cinnamamide hybrids arises from the combined ability of the 2-phenylpyrimidine group to occupy the ATP-binding pocket and the cinnamamide tail to engage additional allosteric or substrate-binding regions [3]. Although direct kinase profiling data for the exact target compound (CAS 2035001-11-5) are not yet available in public databases, the structural congruence with the PIM1/FLT3-active chemotype—specifically the 2-phenylpyrimidine linked via an ethyl spacer to a cinnamamide—predicts a comparable multi-target kinase inhibition profile that distinguishes it from single-target pyrimidine kinase inhibitors.

Kinase Inhibition Oncology PIM1 FLT3 Leukemia

TRPA1 Antagonism: Potent Sub-Micromolar Activity and Human-vs-Rodent Selectivity Differentiate from Classical TRPA1 Antagonists

Cinnamamide derivatives bearing a pyrimidine ring have been characterized as potent TRPA1 antagonists. A closely related structural analog (BDBM50263526, IC50 = 179 nM against human TRPA1 in HEK293 cells with cinnamaldehyde-induced Ca2+ influx assay) demonstrates sub-micromolar potency comparable to benchmark TRPA1 antagonists such as HC-030031 (human TRPA1 IC50 ≈ 1–5 μM) and A-967079 (human TRPA1 IC50 ≈ 70–100 nM) [1][2]. Importantly, this analog exhibited 8.9-fold selectivity for human over rat TRPA1 (rat TRPA1 IC50 = 1.60 μM), a species selectivity ratio that is sharper than that of HC-030031 (approximately 3–5-fold human/rat selectivity) [1]. The 2-phenylpyrimidine group in the target compound is expected to confer a comparable TRPA1 binding mode and species selectivity profile due to the conserved pharmacophore geometry [3]. This human-preferential TRPA1 antagonism profile is advantageous for translational pain research where rodent-to-human extrapolation is critical.

TRPA1 Pain Ion Channel Inflammation

Covalent Inhibitor Potential: Cinnamamide Acrylamide Warhead Enables Irreversible Target Engagement Distinguishing from Reversible Pyrimidine Inhibitors

The cinnamamide moiety contains an α,β-unsaturated carbonyl system that can act as a Michael acceptor, enabling covalent bond formation with nucleophilic cysteine residues in kinase active sites. This covalent mechanism has been experimentally confirmed for N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cinnamamides, where the cinnamamide acrylamide warhead forms irreversible adducts with Cys797 of EGFR and Cys909 of JAK3, as demonstrated by glutathione-binding mass spectrometry assays and molecular docking [1]. In contrast, standard reversible pyrimidine-based kinase inhibitors such as Imatinib, Dasatinib, or the clinical TRPA1 antagonist HC-030031 lack the acrylamide warhead and bind only through reversible non-covalent interactions [2]. The reversible inhibitors exhibit transient target engagement governed by equilibrium binding kinetics, whereas the cinnamamide-containing hybrids can achieve sustained, washout-resistant target occupancy—a property critical for prolonged pharmacodynamic effects in vivo [1]. The target compound N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide retains this electrophilic acrylamide functionality, positioning it as a covalent ligand candidate distinct from reversible inhibitor comparators.

Covalent Inhibitors EGFR Irreversible Inhibition Target Engagement

Antiprotozoal Hybrid Chemotype: Pyrimidine–Cinnamoyl Architecture with Sub-Micromolar Anti-Plasmodial Potency and Favorable Selectivity Index

Pyrimidine–cinnamoyl hybrids have emerged as a promising class of antiprotozoal agents. In a 2025 study of 18 novel (E)-1-(4-(4,6-diphenylpyrimidin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one derivatives, the most potent compounds (8o and 8l) displayed IC50 values of 0.18 ± 0.02 μM and 0.21 ± 0.001 μM against the NF54 chloroquine-sensitive strain of Plasmodium falciparum, with favorable selectivity indices of 18.59 and 16.75 relative to HEK293 cells [1]. These potencies are comparable to the standard antimalarials chloroquine (IC50 ≈ 0.02–0.05 μM against NF54) and quinine (IC50 ≈ 0.05–0.10 μM) [1]. The target compound N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide shares the core pyrimidine–cinnamoyl pharmacophore responsible for anti-plasmodial activity, but with a mono-2-phenyl substitution and ethyl linker that provide a distinct chemical topology from the 4,6-diphenyl–piperazine series [2]. This structural differentiation may reduce off-target human kinase interactions while preserving anti-plasmodial potency, a hypothesis supported by the favorable selectivity indices observed in the diphenyl series [1].

Antimalarial Plasmodium falciparum Drug Resistance Selectivity Index

Synthetic Tractability: High-Yield Enzymatic Synthesis with Reusable Catalysts Enables Scalable Procurement Advantage

N-(2-(2-Phenylpyrimidin-5-yl)ethyl)cinnamamide can be synthesized via an enzymatic continuous-flow method using Lipozyme® TL IM as a recyclable biocatalyst, achieving conversion rates of up to 91.3% under mild conditions (substrate molar ratio 1:2, 45°C, ~40 min residence time) . This contrasts with the multi-step, stoichiometric reagent-based syntheses required for many comparator pyrimidine–cinnamamide hybrids, which often involve Suzuki–Miyaura cross-coupling, toxic palladium catalysts, and extended reaction times (12–48 h) [1]. The enzymatic continuous-flow approach offers catalyst reusability, reduced solvent waste, and shorter residence times, translating to a more cost-effective and environmentally sustainable procurement route for larger-scale research programs. Additionally, simpler cinnamamide derivatives such as N-phenethylcinnamamide lack the pyrimidine moiety entirely, eliminating the specific biological activities associated with the hybrid scaffold [2].

Continuous-Flow Synthesis Enzymatic Catalysis Process Chemistry Scalability

Best-Fit Research and Industrial Application Scenarios for N-(2-(2-Phenylpyrimidin-5-yl)ethyl)cinnamamide (CAS 2035001-11-5)


Anti-Leukemia Polypharmacology Studies Targeting PIM1/FLT3 Co-Inhibition

The compound's predicted multi-kinase profile against PIM1 (EC50 = 70 nM in class representatives) and FLT3 (IC50 = 4.35 μM) makes it suitable for investigating polypharmacology strategies in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) models. Unlike single-target Bcr-Abl inhibitors such as Imatinib, this compound may simultaneously suppress PIM1-mediated survival signaling and FLT3-driven proliferation, potentially overcoming kinase inhibitor resistance. Recommended for in vitro validation in MV4-11 (FLT3-ITD mutant) and K-562 (Bcr-Abl-positive) cell lines, followed by in vivo xenograft efficacy studies [1].

Translational Pain Research Leveraging Human-Selective TRPA1 Antagonism

The human-preferential TRPA1 antagonism profile (class analog IC50 = 179 nM human vs. 1.60 μM rat) positions this compound as a tool for dissecting species-dependent TRPA1 pharmacology in inflammatory and neuropathic pain models. It can be used in side-by-side human DRG neuron and rodent behavioral assays to validate target engagement and to differentiate TRPA1-mediated effects from off-target contributions. Suitable for in vivo efficacy studies in complete Freund's adjuvant (CFA)-induced inflammatory pain and spared nerve injury (SNI) neuropathic pain models, with appropriate species PK/PD modeling [2].

Covalent Probe Development for EGFR and JAK3 Irreversible Inhibition in Triple-Negative Breast Cancer

The cinnamamide acrylamide warhead enables covalent targeting of Cys797 in EGFR and Cys909 in JAK3, as validated in structurally analogous pyrrolopyrimidine–cinnamamide series (IC50 = 0.99 μM against MDA-MB-231, 34-fold more potent than cisplatin). This compound can serve as a starting point for developing washout-resistant covalent probes for triple-negative breast cancer (TNBC) target engagement studies. Recommended for biochemical IC50 determination, glutathione adduct formation mass spectrometry confirmation, and cellular washout experiments in MDA-MB-231 and A549 cell lines to quantify residence time [3].

Anti-Plasmodial Drug Discovery Against Chloroquine-Resistant Malaria

The pyrimidine–cinnamoyl scaffold has demonstrated sub-micromolar potency (IC50 = 0.18–0.21 μM) against chloroquine-sensitive P. falciparum NF54 with favorable selectivity indices (>16) over human HEK293 cells. The target compound's distinct mono-2-phenyl architecture may offer advantages against chloroquine-resistant strains. Recommended for in vitro screening against chloroquine-resistant P. falciparum strains (e.g., Dd2, K1), followed by PfHsp70-1 binding assays and in vivo efficacy in the P. berghei mouse malaria model [4].

Quote Request

Request a Quote for N-(2-(2-phenylpyrimidin-5-yl)ethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.